- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling Reaction, ChemistrySelect, 2018, 3(42), 11744-11748
Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)
1H-1,3-benzodiazol-2-amine structure
Product Name:1H-1,3-benzodiazol-2-amine
CAS-nummer:934-32-7
MF:C7H7N3
MW:133.150580644608
MDL:MFCD00005596
CID:40324
PubChem ID:13624
Update Time:2024-10-26
1H-1,3-benzodiazol-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzo[d]imidazol-2-amine
- 1H-benzimidazol-2-amine
- benzimidazol-2-ylamine
- 2-aminobenzimidazde
- 2-Aminobenzimidazole
- 2-amino-1H-benzimidazole
- 2-amino-benzimidazol
- 2-amino-benzimidazole
- 2-BENZIMIDAZOLAMINE
- 2-BENZIMIDAZOLYLAMINE
- 2-Iminobenzimidazoline
- AMINO-2-BENZIMIDAZOLE
- benzimidazole-amine
- BenziMidazoloniMide
- usafek-4037
- Benzimidazole, 2-amino-
- 2-Amino benzimidazole
- 1H-1,3-benzodiazol-2-amine
- Caswell No. 033AA
- aminobenzimidazole
- 1H-benzimidazol-2-ylamine
- 1H-Benzoimidazol-2-ylamine
- JWYUFVNJZUSCSM-UHFFFAOYSA-N
- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)
- 1H-Benzo[d]imidazole-2-amine
- 2-AB
- 2-Aminobenzoimidazole
- A 0850
- NSC 27793
- NSC 7628
- CCRIS 4354
- Oprea1_243328
- AX7
- 2-ammobenzimidazole
- UNII-E65DE7521V
- Q27103356
- DB-346953
- NSC-7628
- NCGC00091178-01
- benzimidazole amine
- SY032901
- 162938-41-2
- CS-D1373
- EN300-18977
- Imidazole C-2 deriv. 3
- 2fx6
- AI3-60094
- 934-32-7
- SCHEMBL3350089
- W10172
- SRCA-00001
- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10
- DTXSID1024465
- EINECS 213-280-6
- EU-0067838
- MFCD00005596
- HY-Y0410
- Tox21_201949
- SCHEMBL2475507
- BRN 0116525
- AKOS000104081
- CAS-934-32-7
- STL283126
- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole
- Z104378302
- YSWG454
- TS-01718
- DTXCID004465
- 5-25-10-00372 (Beilstein Handbook Reference)
- 2-Aminobenzimidazole, 97%
- F0266-1828
- STR00452
- BDBM7960
- AMINOBENZIMIDAZOLE, 2-
- 1H-benz[d]imidazole-2-amine
- WLN: T56 BM DNJ CZ
- 2-aminobenzimidazol
- 2fpz
- 1H-benzoimidazol-2-amine
- USAF EK-4037
- E65DE7521V
- BIDD:GT0837
- CHEMBL305513
- 2-Aminobenzimidazole, PESTANAL(R), analytical standard
- HMS1741L08
- NS00010870
- JMC524454 Compound 5
- AQ-738/40188880
- NCGC00257027-01
- Carbendazim metabolite
- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)
- A0850
- Tox21_303120
- NCGC00091178-02
- NCGC00259498-01
- 1H-1,3-benzimidazol-2-amine
- NSC-27793
- SB75578
- MLS001074865
- SCHEMBL9098
- NSC7628
- AC-15858
- NSC27793
- Q-101103
- SMR000019082
- BBL033933
- CHEBI:27822
- 1,3-dihydro-benzoimidazol-2-ylidene amine
- 2-AB (2-Amine-1H-benzimidazole)
- HMS2865C12
-
- MDL: MFCD00005596
- Inchi: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
- InChI-sleutel: JWYUFVNJZUSCSM-UHFFFAOYSA-N
- LACHT: N1C2C(=CC=CC=2)NC=1N
- BRN: 0116525
Berekende eigenschappen
- Exacte massa: 133.06400
- Monoisotopische massa: 133.064
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 126
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 0.9
- Topologisch pooloppervlak: 54.7
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.1873 (rough estimate)
- Smeltpunt: 226-230 °C (lit.)
- Kookpunt: 235.67°C (rough estimate)
- Vlampunt: 204.6 °C
- Brekindex: 1.5341 (estimate)
- Oplosbaarheid: <1g/l slightly soluble
- Waterverdelingscoëfficiënt: Soluble in water (Slightly).
- PSA: 54.70000
- LogboekP: 1.72630
- Oplosbaarheid: 易溶于水和丙酮,微溶于乙醚和苯。
- Gevoeligheid: 对光敏感
1H-1,3-benzodiazol-2-amine Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H302,H315,H317,H319,H335
- Waarschuwingsverklaring: P261,P280,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 22-36/37/38-43
- Veiligheidsinstructies: S26-S36/37/39-S22
- RTECS:DD5775000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R22; R36/37/38
- TSCA:Yes
- Opslagvoorwaarde:Store at room temperature
1H-1,3-benzodiazol-2-amine Douanegegevens
- HS-CODE:29339990
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazol-2-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0850-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97.0%(LC&T) | 5g |
¥285.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0850-25g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97.0%(LC&T) | 25g |
¥935.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A246A-25g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 98% | 25g |
¥128.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A246A-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 98% | 5g |
¥54.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A246A-100g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 98% | 100g |
¥396.0 | 2022-05-30 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80645-5mg |
2-Aminobenzimidazole |
934-32-7 | 99.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-100g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 100g |
¥288.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-500g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 500g |
¥712.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-25g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 25g |
¥100.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |
1H-1,3-benzodiazol-2-amine |
934-32-7 | 97% | 5g |
¥29.90 | 2023-09-04 |
1H-1,3-benzodiazol-2-amine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran , Water
Referentie
- Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate), Organic Letters, 2000, 2(3), 397-399
Productiemethode 3
Reactievoorwaarden
1.1 Solvents: Water
Referentie
- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesis, Journal of Chemical Research, 1988, (7),
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Methanol , Water ; 1 h, 50 °C
Referentie
- Cyanogen bromide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14
Referentie
- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivatives, Chinese Journal of Chemistry, 2011, 29(5), 1055-1058
Productiemethode 6
Productiemethode 7
Productiemethode 8
Reactievoorwaarden
1.1 Solvents: Acetonitrile , Water ; 23 °C
Referentie
- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,
Productiemethode 9
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C
Referentie
- Copper-promoted one-pot approach: synthesis of benzimidazoles, Molecules, 2020, 25(8),
Productiemethode 11
Reactievoorwaarden
1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referentie
- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Referentie
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt
1.3 0.5 h, 50 °C
Referentie
- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach, New Journal of Chemistry, 2016, 40(9), 8093-8099
Productiemethode 14
Reactievoorwaarden
1.1 Solvents: Water ; rt → 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C
Referentie
- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referentie
- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide Insertion, Angewandte Chemie, 2012, 51(52), 13058-13061
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt
Referentie
- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazoles, Applied Catalysis, 2021, 612,
Productiemethode 17
Reactievoorwaarden
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt
Referentie
- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile, Letters in Organic Chemistry, 2019, 16(2), 99-103
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Referentie
- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acid, Pharma Chemica, 2017, 9(13), 137-140
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Solvents: Ethanol , Water ; 1 h, 70 °C
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
1.2 Reagents: Ammonium hydroxide ; pH 7, rt
Referentie
- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224
1H-1,3-benzodiazol-2-amine Raw materials
- 2-Iodoaniline
- Carbendazim
- Guanidine
- Tert-BUTYL ISOCYANIDE
- Formamide
- aminoformonitrile
- 1H-Benzimidazole,2-azido-
- Aminoiminomethanesulfonic Acid
- Benzimidohydrazide
- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-
1H-1,3-benzodiazol-2-amine Preparation Products
1H-1,3-benzodiazol-2-amine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:934-32-7)1H-1,3-benzodiazol-2-amine
Ordernummer:A1237013
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 18:38
Prijs ($):247
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:934-32-7)2-氨基苯并咪唑
Ordernummer:LE5870815;LE11440
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:45
Prijs ($):discuss personally
E-mail:18501500038@163.com
1H-1,3-benzodiazol-2-amine Gerelateerde literatuur
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
934-32-7 (1H-1,3-benzodiazol-2-amine) Gerelateerde producten
- 162938-41-2(2H-Benzimidazol-2-imine,1,3-dihydro-)
- 51-17-2(Benzimidazole)
- 15108-18-6(2-hydrazinyl-1H-1,3-benzodiazole)
- 17228-38-5(N-methyl-1H-benzimidazol-2-amine)
- 117746-95-9(1H-Imidazo[4,5-f]quinazolin-2-amine(9CI))
- 118175-25-0(1H-Imidazo[4,5-f]quinoxalin-2-amine(9CI))
- 12586-59-3(Proton)
- 102408-31-1(1H-Naphth[2,3-d]imidazol-2-amine)
- 15507-27-4(1H-Benzimidazole,2,2'-azobis- (9CI))
- 157198-80-6(Benzimidazole)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:934-32-7)1H-1,3-benzodiazol-2-amine
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):247
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-32-7)2-氨基苯并咪唑
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek